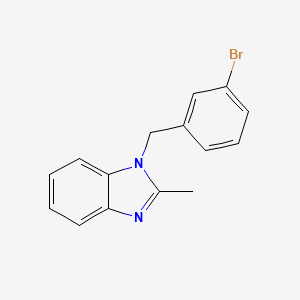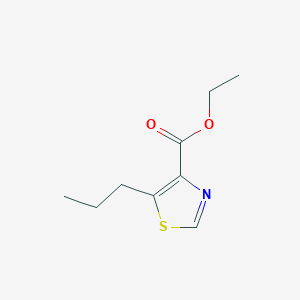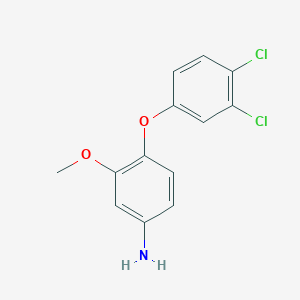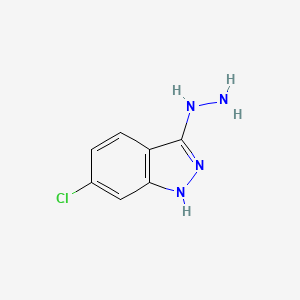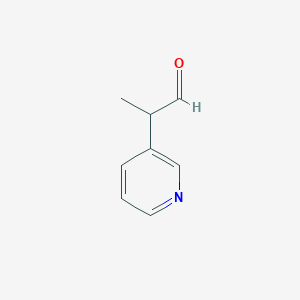
2-(PYRIDIN-3-YL)PROPANAL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(PYRIDIN-3-YL)PROPANAL is an organic compound with the molecular formula C8H9NO It is a derivative of propanal, where the aldehyde group is attached to a pyridine ring at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PYRIDIN-3-YL)PROPANAL can be achieved through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with a suitable reagent to introduce the propanal group. For instance, the reaction of 3-pyridinecarboxaldehyde with ethylmagnesium bromide followed by hydrolysis can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of Grignard reagents or other organometallic compounds, can be applied to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(PYRIDIN-3-YL)PROPANAL can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: 2-(3-Pyridinyl)propanoic acid.
Reduction: 2-(3-Pyridinyl)propanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(PYRIDIN-3-YL)PROPANAL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(PYRIDIN-3-YL)PROPANAL involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can affect various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Pyridinyl)propanal: Similar structure but with the aldehyde group at a different position.
3-Pyridinepropionic acid: The aldehyde group is replaced by a carboxylic acid group.
2-(3-Pyridinyl)propanol: The aldehyde group is reduced to an alcohol.
Uniqueness
2-(PYRIDIN-3-YL)PROPANAL is unique due to the presence of both an aldehyde group and a pyridine ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications .
Eigenschaften
Molekularformel |
C8H9NO |
|---|---|
Molekulargewicht |
135.16 g/mol |
IUPAC-Name |
2-pyridin-3-ylpropanal |
InChI |
InChI=1S/C8H9NO/c1-7(6-10)8-3-2-4-9-5-8/h2-7H,1H3 |
InChI-Schlüssel |
NJWWQJFGEAYZPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=O)C1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


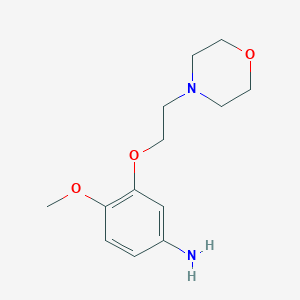
![2-(2-Ethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic Acid](/img/structure/B8686024.png)
![8-(1-Methyl-1H-imidazol-2-yl)-1,4-dioxa-spiro[4.5]decan-8-ol](/img/structure/B8686026.png)
![8-(4-FLUOROPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID](/img/structure/B8686033.png)
![1-Chloro-4-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B8686046.png)


